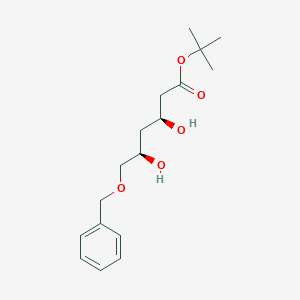
1-(2-Chloropyridin-4-yl)ethanone
Vue d'ensemble
Description
Bisnafide dimesylate is a bis-naphthalimide derivative developed by Bristol-Myers Squibb as a potential anticancer agent. It acts as a DNA intercalator and topoisomerase II inhibitor, making it a promising candidate for cancer treatment . The compound has been studied in clinical trials, particularly for its effects on refractory solid tumors .
Applications De Recherche Scientifique
Bisnafide dimesylate has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying DNA intercalation and topoisomerase II inhibition.
Biology: In biological research, bisnafide dimesylate is used to investigate the mechanisms of DNA binding and the effects of DNA intercalation on cellular processes.
Safety and Hazards
“1-(2-Chloropyridin-4-yl)ethanone” is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and it causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .
Mécanisme D'action
Bisnafide dimesylate exerts its effects through two primary mechanisms:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal structure and function of DNA.
Topoisomerase II Inhibition: Bisnafide dimesylate inhibits topoisomerase II, an enzyme involved in DNA replication and repair.
The molecular targets of bisnafide dimesylate include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis .
Analyse Biochimique
Biochemical Properties
1-(2-Chloropyridin-4-yl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, where it acts as an inhibitor. The inhibition of these enzymes can lead to alterations in neurotransmitter levels, impacting various physiological processes. Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to modulate neurotransmitter release by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This can enhance synaptic transmission and potentially improve cognitive functions. In other cell types, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, resulting in prolonged neurotransmitter action. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved synaptic transmission. At higher doses, this compound can induce toxic effects, including neurotoxicity and adverse behavioral changes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties. Understanding the transport mechanisms and distribution patterns of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its impact on cellular processes .
Méthodes De Préparation
The synthesis of bisnafide dimesylate involves the preparation of bis-naphthalimide derivatives. The synthetic route typically includes the following steps:
Formation of Naphthalimide Core: The naphthalimide core is synthesized through the condensation of naphthalic anhydride with an appropriate amine.
Bis-Substitution: The naphthalimide core undergoes bis-substitution with suitable reagents to form the bis-naphthalimide structure.
Dimesylate Formation: The final step involves the conversion of the bis-naphthalimide derivative to its dimesylate salt form using methanesulfonic acid.
Industrial production methods for bisnafide dimesylate would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
Bisnafide dimesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalimide core.
Reduction: Reduction reactions can also occur, affecting the naphthalimide structure.
Substitution: Bisnafide dimesylate can participate in substitution reactions, where functional groups on the naphthalimide core are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Bisnafide dimesylate is unique among bis-naphthalimide derivatives due to its dual mechanism of action as a DNA intercalator and topoisomerase II inhibitor. Similar compounds include:
Elinafide: Another bis-naphthalimide derivative with similar DNA intercalation and topoisomerase II inhibition properties.
LU 79553: A bisintercalating agent with potent anticancer activity.
BisBFI: A bis-naphthalimide derivative studied for its DNA-binding properties and cytotoxic effects.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the uniqueness of bisnafide dimesylate .
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGPQZERFBGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521843 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23794-15-2 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

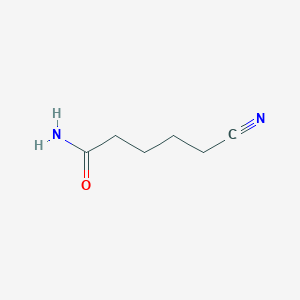
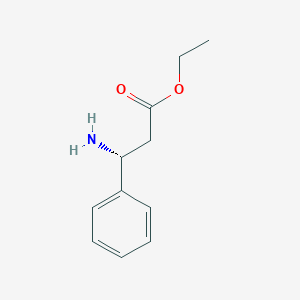
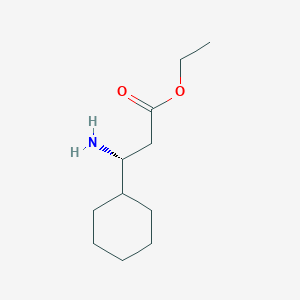

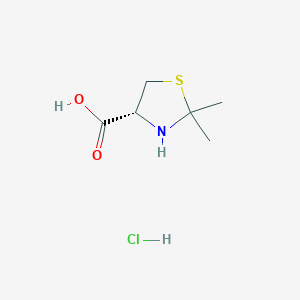


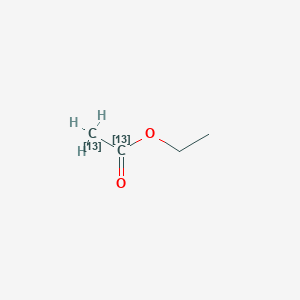
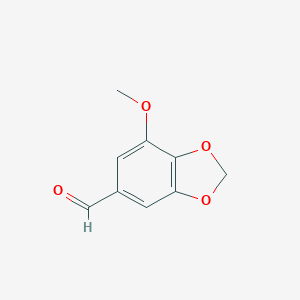

![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)

